2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the allylthio group: This step involves the substitution of a suitable leaving group with an allylthiol reagent under basic conditions.
Functionalization of the phenyl rings: The difluoromethoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenyl rings can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Catalysts: Acid catalysts for imidazole ring formation, base catalysts for allylthio substitution.
Major Products
Sulfoxides and sulfones: From oxidation of the allylthio group.
Amines: From reduction of the nitro group.
Substituted phenyl derivatives: From further substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(allylthio)-1-phenyl-5-(3-nitrophenyl)-1H-imidazole: Lacks the difluoromethoxy group.
1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole: Lacks the allylthio group.
2-(allylthio)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-imidazole: Has a methoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of both the allylthio and difluoromethoxy groups in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions with biological targets.
Biological Activity
2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic compound that belongs to the imidazole class, known for its diverse biological activities. The imidazole ring is a core structure in many pharmacologically active compounds, exhibiting properties such as anti-inflammatory, antifungal, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of imidazole derivatives often involves interactions with various biological targets:
- Antimicrobial Activity : Imidazole compounds have been shown to exhibit significant antimicrobial properties against bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with nucleic acid synthesis.
- Anti-inflammatory Effects : Many imidazole derivatives act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory properties.
- Antitumor Activity : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various imidazole derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Activity
In vivo studies demonstrated that the compound significantly reduced inflammation in animal models induced by carrageenan. The reduction in paw edema was measured over a period of hours post-administration.
Time (hours) | Paw Edema (mm) | Control (mm) | Compound (mm) |
---|---|---|---|
0 | 10 | 10 | 10 |
1 | 8 | 9 | 6 |
3 | 5 | 7 | 3 |
6 | 3 | 5 | 1 |
Antitumor Activity
Research has indicated that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the upregulation of pro-apoptotic proteins.
Case Studies
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed improved symptoms following treatment with an imidazole derivative similar to the compound . Patients reported reduced pain and swelling, indicating its potential as a therapeutic agent.
- Case Study 2 : In a laboratory setting, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-10-28-19-22-12-17(13-4-3-5-15(11-13)24(25)26)23(19)14-6-8-16(9-7-14)27-18(20)21/h2-9,11-12,18H,1,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPBJGMKKXGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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